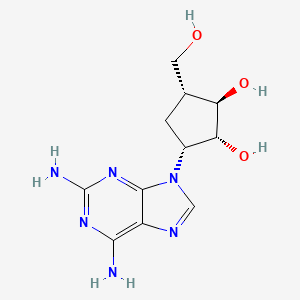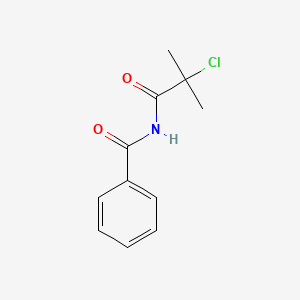
N-(2-chloro-2-methylpropanoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 402027 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a subject of interest in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 402027 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. These reactions often require precise control of temperature, pH, and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 402027 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. Quality control measures are implemented at each stage to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 402027 undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.
Substitution: NSC 402027 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 402027 often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 402027 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: NSC 402027 is investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Wirkmechanismus
The mechanism of action of NSC 402027 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in cancer research, NSC 402027 may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
NSC 402027 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 123456 and NSC 789012 share structural similarities with NSC 402027 but differ in their reactivity and applications.
Uniqueness: NSC 402027 stands out due to its specific reactivity profile and its potential applications in diverse fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in various research applications make it a valuable compound in scientific studies.
Eigenschaften
CAS-Nummer |
7494-78-2 |
|---|---|
Molekularformel |
C11H12ClNO2 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
N-(2-chloro-2-methylpropanoyl)benzamide |
InChI |
InChI=1S/C11H12ClNO2/c1-11(2,12)10(15)13-9(14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14,15) |
InChI-Schlüssel |
JGFADLMJGYEADO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


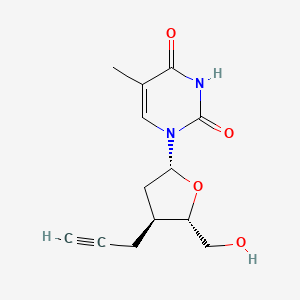

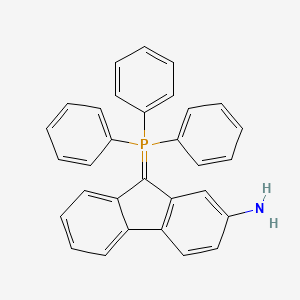

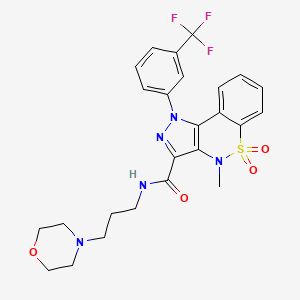

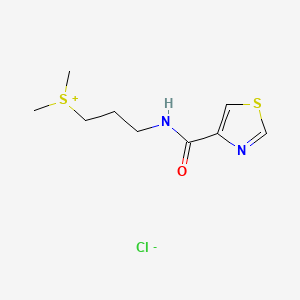
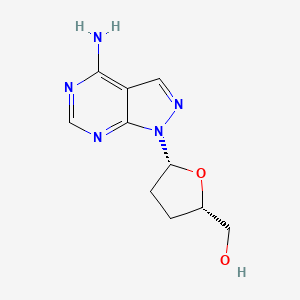
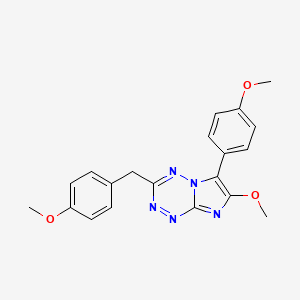
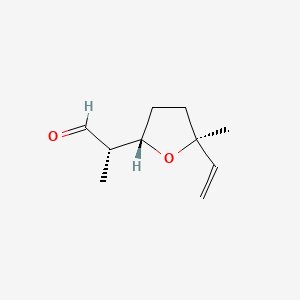
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
